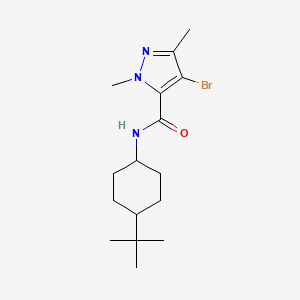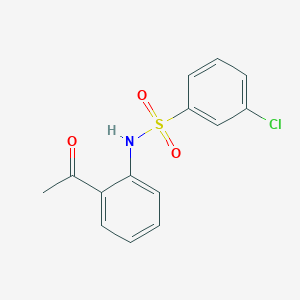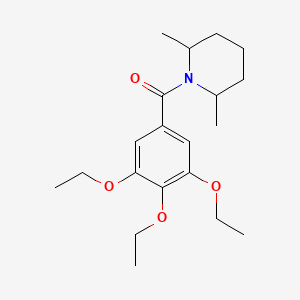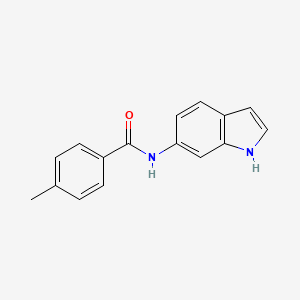
4-bromo-N-(4-tert-butylcyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-[4-(TERT-BUTYL)CYCLOHEXYL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a tert-butyl group, and a pyrazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[4-(TERT-BUTYL)CYCLOHEXYL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core pyrazole structure. This is followed by the introduction of the bromine atom and the tert-butyl group. Common reagents used in these reactions include brominating agents and tert-butylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining the quality of the compound. Industrial production also emphasizes the importance of safety and environmental considerations, ensuring that the processes are sustainable and compliant with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[4-(TERT-BUTYL)CYCLOHEXYL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-BROMO-N-[4-(TERT-BUTYL)CYCLOHEXYL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[4-(TERT-BUTYL)CYCLOHEXYL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(tert-butyl)benzamide: Shares the bromine and tert-butyl groups but differs in the core structure.
1-Bromo-4-tert-butylbenzene: Similar in having a bromine and tert-butyl group but lacks the pyrazole ring.
4-(Boc-amino)butyl bromide: Contains a bromine atom and tert-butyl group but has a different functional group arrangement.
Uniqueness
4-BROMO-N-[4-(TERT-BUTYL)CYCLOHEXYL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its pyrazole ring structure
Properties
Molecular Formula |
C16H26BrN3O |
|---|---|
Molecular Weight |
356.30 g/mol |
IUPAC Name |
4-bromo-N-(4-tert-butylcyclohexyl)-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H26BrN3O/c1-10-13(17)14(20(5)19-10)15(21)18-12-8-6-11(7-9-12)16(2,3)4/h11-12H,6-9H2,1-5H3,(H,18,21) |
InChI Key |
MFRQRTNSPFVWEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)NC2CCC(CC2)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-dichlorobenzyl)sulfanyl]-5-(1-phenoxyethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B14931401.png)
![1-[(3-Methoxyphenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B14931408.png)
![N-(3-cyanothiophen-2-yl)-2-({4-methyl-5-[5-(propan-2-yl)thiophen-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14931415.png)

![2-(1,3-benzodioxol-5-yl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B14931422.png)

![2-({[4-(2,6-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide](/img/structure/B14931424.png)

![methyl {[4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14931437.png)
![3-[(5-Tert-butyl-1,2-oxazol-3-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14931444.png)
![4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14931446.png)
![N-(1,3-benzodioxol-5-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14931452.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14931461.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B14931473.png)
